

# An In-depth Technical Guide to Pyromellitic Acid: Structure, Properties, and Experimental Protocols

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## Compound of Interest

Compound Name: *Pyromellitic acid*

Cat. No.: *B166702*

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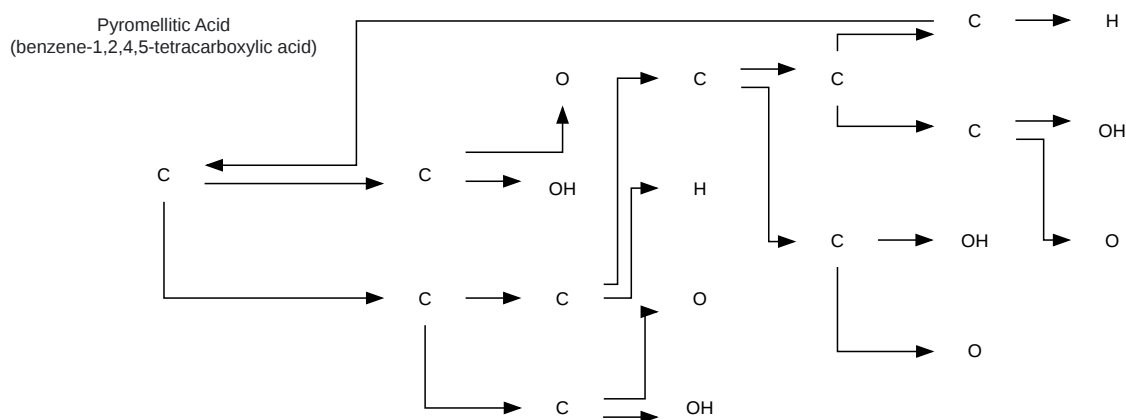
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **pyromellitic acid**, a key organic compound in the synthesis of high-performance polymers and other advanced materials. This document details its chemical structure, physicochemical properties, experimental protocols for its synthesis and purification, and its primary applications.

## Chemical Structure and Identification

**Pyromellitic acid**, systematically named benzene-1,2,4,5-tetracarboxylic acid, is an aromatic carboxylic acid.<sup>[1][2]</sup> Its structure consists of a central benzene ring to which four carboxylic acid functional groups are attached at the 1, 2, 4, and 5 positions.<sup>[2][3]</sup> This tetra-functional nature is the basis for its utility as a monomer in polymerization reactions.

The crystal structure of **pyromellitic acid** dihydrate has been determined to be triclinic.<sup>[4][5]</sup> The molecule features significant hydrogen bonding, forming a three-dimensional network.<sup>[4][5]</sup>



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Caption: Chemical structure of **pyromellitic acid**.

## Physicochemical Properties

**Pyromellitic acid** is a white to very slightly yellow crystalline powder.[3][6][7] It is stable under normal conditions but is incompatible with strong oxidizing agents and strong bases.[3][6] If exposed to the atmosphere, it slowly absorbs moisture.[3][6][7]

### Table 1: Identification and Physical Properties

Property	Value	Reference(s)
IUPAC Name	benzene-1,2,4,5-tetracarboxylic acid	[2][8]
CAS Number	89-05-4	[6][8]
Molecular Formula	C <sub>10</sub> H <sub>6</sub> O <sub>8</sub>	[2][6][8]
Molecular Weight	254.15 g/mol	[2][6][8]
Appearance	White to yellowish crystalline powder	[3][6][7]
Melting Point	281-284.5 °C (anhydrous)	[6][7][9]
276 °C	[2]	
242 °C (dihydrate)	[10][11]	
Boiling Point	317.36 °C (rough estimate)	[6][7]
Density	1.79 g/cm <sup>3</sup>	[10][11]
Flash Point	325 °C	[6][7]

**Table 2: Solubility and Acidity**

Property	Value	Conditions	Reference(s)
Water Solubility	1.5 g/100 mL	20 °C	[6][7]
14 g/L	16 °C	[2]	
Solubility	Soluble in alcohol; slightly soluble in ether.	-	
pKa <sub>1</sub>	1.92	25 °C	[3][6][7]
pKa <sub>2</sub>	2.87	25 °C	[3][6][7]
pKa <sub>3</sub>	4.49	25 °C	[3][6][7]
pKa <sub>4</sub>	5.63	25 °C	[3][6][7]

## Experimental Protocols

### Synthesis of Pyromellitic Acid

**Method 1: Oxidation of Durene (Industrial Process)** The primary industrial route for producing **pyromellitic acid** is the liquid-phase oxidation of 1,2,4,5-tetramethylbenzene (durene).<sup>[12]</sup>

- Reactants: Durene, Acetic Acid (solvent), Co-Mn-Br catalyst system, Oxygen.
- Protocol:
  - Charge a high-pressure reactor with durene and acetic acid.
  - Add the Co-Mn-Br catalyst system.
  - Pressurize the reactor to 2.0–3.0 MPa and heat to 180–220 °C.<sup>[12]</sup>
  - Supply oxygen at a molar ratio of 8:1 to 12:1 relative to durene.<sup>[12]</sup>
  - Maintain the reaction for 3–6 hours with agitation.<sup>[12]</sup>
  - After the reaction, cool the mixture to precipitate the crude **pyromellitic acid**.
  - Isolate the crude product by filtration. The product requires further purification.<sup>[12]</sup>

**Method 2: Oxidation of Charcoal (Laboratory Scale)** This protocol is adapted from Organic Syntheses.

- Reactants: Finely powdered pine or spruce charcoal, 82-88% Sulfuric Acid, Mercury (catalyst), Acid Potassium Sulfate.
- Protocol:
  - In a 5-L round-bottomed flask equipped with a thermometer, place 100 g of finely powdered charcoal, 650 mL of 82–88% sulfuric acid, and a small drop of mercury.<sup>[6]</sup>
  - Heat the mixture with a small flame, raising the temperature to 250 °C over a period of four hours.

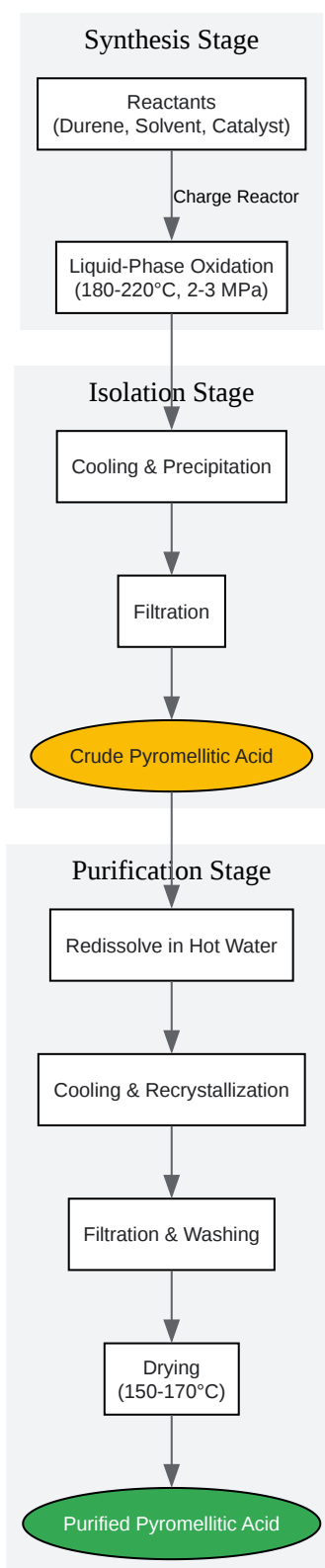
- Increase the temperature to 290 °C over the next 30 minutes, at which point the mixture will froth and expand significantly.[6]
- Continue to raise the temperature to 315 °C over the next two hours until bubbling and spurting indicate the end of the reaction and white needles of pyromellitic dianhydride begin to form in the neck of the flask.[6]
- Transfer the hot, thick mixture to a tubulated retort and add 30 g of acid potassium sulfate.
- Heat the retort with a free flame. Once crystals of pyromellitic anhydride appear in the distillate, switch to a receiver containing 50 mL of water.[6]
- Continue distillation until no more product passes over. The anhydride hydrolyzes to **pyromellitic acid** in the receiver.
- Rinse the retort with 100 mL of water, filter the rinsings, and combine with the distillate.
- Evaporate the combined aqueous solution to approximately 50 mL and cool to crystallize the **pyromellitic acid**. [6]
- Collect the product by suction filtration and recrystallize from boiling water.

## Purification by Recrystallization

Crude **pyromellitic acid** can be purified to remove catalysts and byproducts.

- Solvents: Deionized water or Dimethylformamide (DMF).
- Protocol (using water):
  - Dissolve the crude **pyromellitic acid** crystals in water (approximately 1 to 10 parts by weight of water to one part acid) by heating to 50-150 °C.[9]
  - Once fully dissolved, cool the solution slowly to 20-60 °C to allow for the formation of purified crystals.[9]
  - Separate the purified crystals from the mother liquor via solid-liquid separation (e.g., filtration).

- Wash the crystals with a small amount of cold water to remove any remaining mother liquor.[\[9\]](#)
- Dry the purified crystals in an oven at 150-170 °C for several hours to remove residual solvent.[\[7\]](#)



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Caption: General workflow for synthesis and purification.

## Analytical Methods

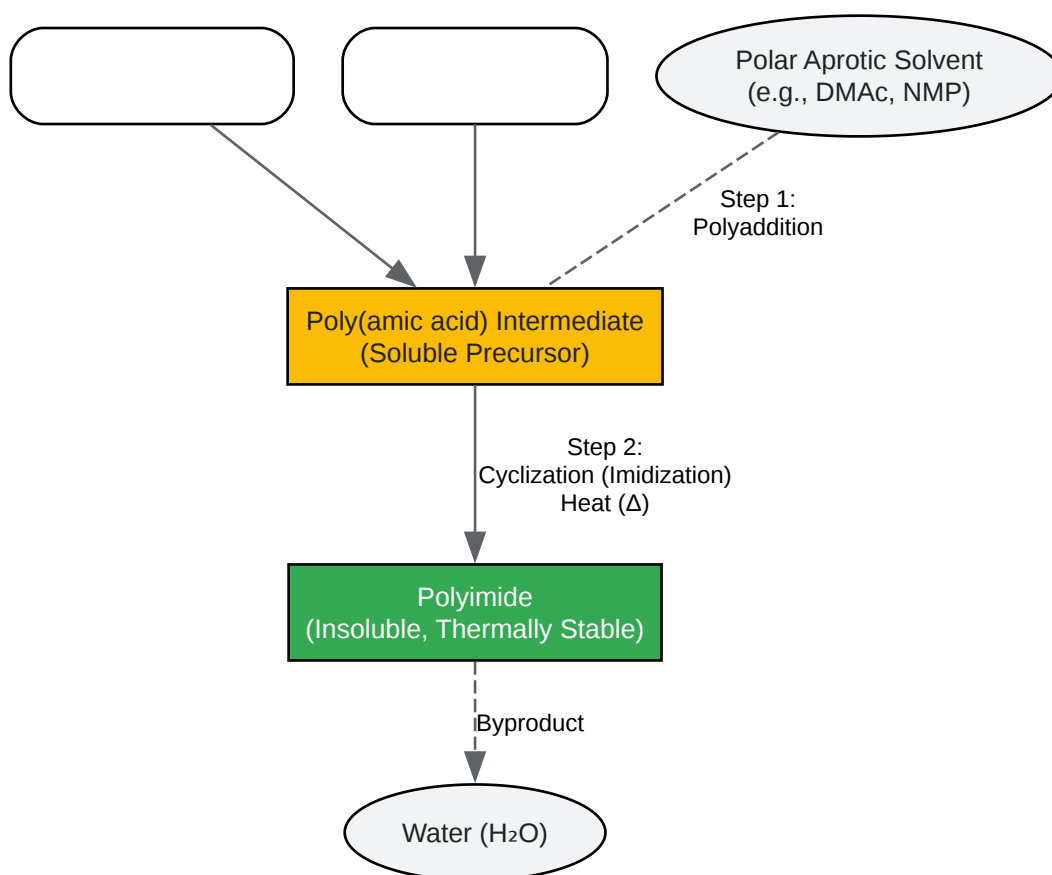
Capillary Electrophoresis (CE) A method for determining **pyromellitic acid** in aqueous samples at ppb levels has been developed.<sup>[7]</sup>

- Instrumentation: Capillary Zone Electrophoresis system with a UV-Vis detector.
- Capillary: Coated fused-silica capillary column.
- Buffer: Carbonate running buffer.
- Protocol Outline:
  - Prepare aqueous standards of **pyromellitic acid**.
  - Prepare the sample, filtering if necessary.
  - Condition the capillary with the running buffer.
  - Inject the sample or standard into the capillary.
  - Apply the separation voltage and detect the analyte using the UV-Vis detector at an appropriate wavelength.
  - Quantify the concentration based on the peak area relative to the calibration curve.

## Key Reactions and Applications

The most significant application of **pyromellitic acid** is as a precursor to pyromellitic dianhydride (PMDA), which is a key monomer in the synthesis of high-performance polyimides.<sup>[3]</sup> Polyimides, such as Kapton, are known for their exceptional thermal stability and mechanical properties.<sup>[3]</sup>

The synthesis of polyimides is typically a two-step process.<sup>[8][13]</sup> First, pyromellitic dianhydride reacts with a diamine in a polar aprotic solvent to form a soluble poly(amic acid) precursor. In the second step, this precursor is cyclized via thermal or chemical means to form the final, insoluble polyimide.<sup>[2][13]</sup>



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Caption: Two-step synthesis of polyimide from PMDA.

Other applications of **pyromellitic acid** include:

- Curing and Cross-linking Agent: It is used as a curing agent for epoxy resins and a cross-linking agent for alkyd resins.[1][6]
- Metal-Organic Frameworks (MOFs): Its structure allows it to act as an organic linker in the formation of MOFs.[1]
- Chromatography: It can be used as an eluent in anion chromatography.[6]

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